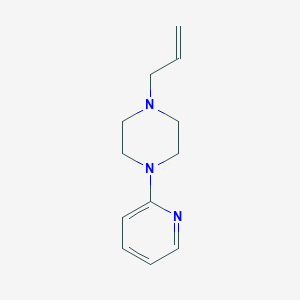![molecular formula C13H17N3OS B7507932 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)
2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide, also known as ETP-46464, is a novel compound that has been gaining attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of thienopyrimidine derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide is not fully understood. However, it has been proposed that it exerts its antiproliferative effects by inhibiting the activity of protein kinase CK2, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, it has been found to downregulate the expression of several genes that are involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide in lab experiments is its potent antiproliferative activity against cancer cells. Furthermore, it has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development. However, one of the limitations of using 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide is its complex synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research on 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide. One of the potential areas of application is in the development of novel anticancer drugs. Furthermore, the mechanism of action of 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide needs to be further elucidated to understand its effects on cancer cells. Additionally, the synthesis process of 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide needs to be optimized to increase its availability for research purposes.
Conclusion:
In conclusion, 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide is a novel compound that has shown promising results in various studies. Its potent antiproliferative activity against cancer cells and low toxicity towards normal cells make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and optimize its synthesis process.
Méthodes De Synthèse
The synthesis of 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide is a complex process that involves several steps. The initial step involves the reaction of 2-ethylthiophene with 2-chloro-5-nitropyrimidine in the presence of a base to form 2-ethyl-5-nitrothieno[2,3-d]pyrimidine. This compound is then reduced to 2-ethyl-5-aminothieno[2,3-d]pyrimidine using a reducing agent. The final step involves the reaction of 2-ethyl-5-aminothieno[2,3-d]pyrimidine with 4,5-dimethyl-1,3-thiazol-2-amine in the presence of a coupling agent to form 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide.
Applications De Recherche Scientifique
2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide has been extensively studied for its potential applications in biomedical research. It has been found to exhibit potent antiproliferative activity against several cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-6-9-14-8(3)10-7(2)11(13(17)16(4)5)18-12(10)15-9/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYNFPQBOUTQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C(=C(SC2=N1)C(=O)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

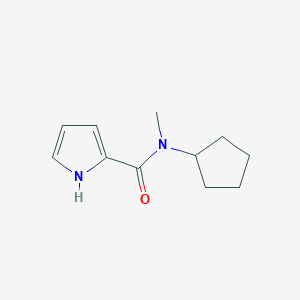
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)
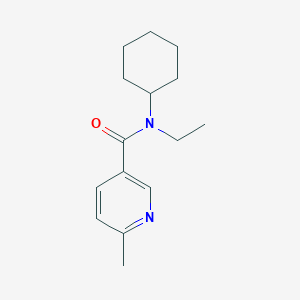
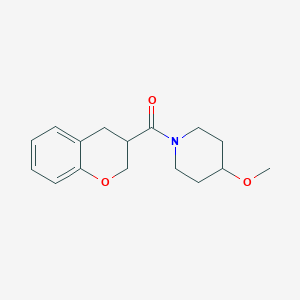
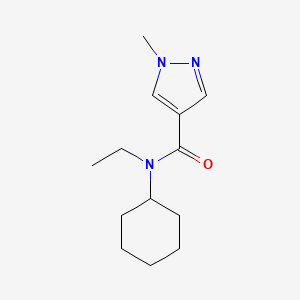
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)

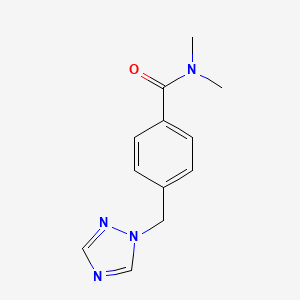
![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)
![N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507931.png)

